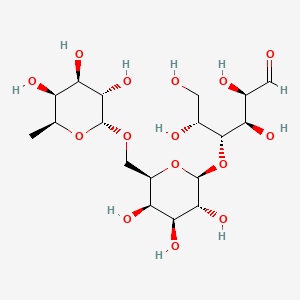
1,1-Biphenyl,4-(2-fluoroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Biphenyl,4-(2-fluoroethyl)- is an organic compound with the molecular formula C14H13F. It is a derivative of biphenyl, where a fluoroethyl group is attached to the fourth position of one of the phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Biphenyl,4-(2-fluoroethyl)- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 1,1-Biphenyl,4-(2-fluoroethyl)- may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Biphenyl,4-(2-fluoroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding biphenyl derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoroethyl group to other functional groups, such as ethyl or hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
1,1-Biphenyl,4-(2-fluoroethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,1-Biphenyl,4-(2-fluoroethyl)- involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- 1,1-Biphenyl,4-(2-chloroethyl)-
- 1,1-Biphenyl,4-(2-bromoethyl)-
- 1,1-Biphenyl,4-(2-iodoethyl)-
Comparison: 1,1-Biphenyl,4-(2-fluoroethyl)- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and physical properties. Compared to its chloro, bromo, and iodo counterparts, the fluoroethyl derivative exhibits different reactivity and stability. The fluorine atom’s high electronegativity and small size influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Propiedades
Fórmula molecular |
C14H13F |
|---|---|
Peso molecular |
200.25 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-4-phenylbenzene |
InChI |
InChI=1S/C14H13F/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Clave InChI |
MZAGNYKRYHQRTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


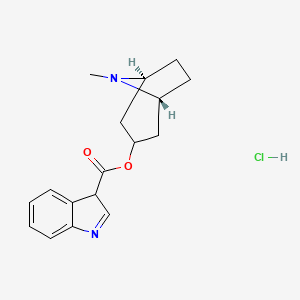
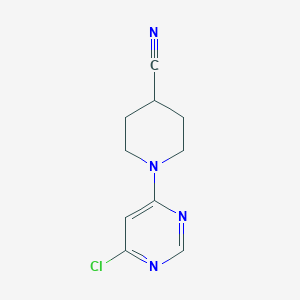
![(4aR,6S,7R,8R,8aS)-2,2-ditert-butyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3,2]dioxasiline](/img/structure/B13404750.png)
![1H-indol-3-yl 2-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B13404751.png)
![9-(2,2'-Dimethyl-4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B13404755.png)
![1-[4-(2-cyanophenyl)-N-methylanilino]-N-pentanoylcyclopentane-1-carboxamide](/img/structure/B13404760.png)


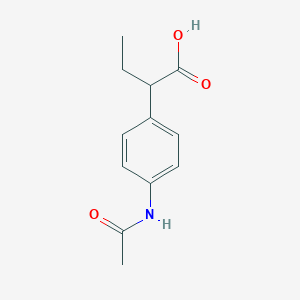
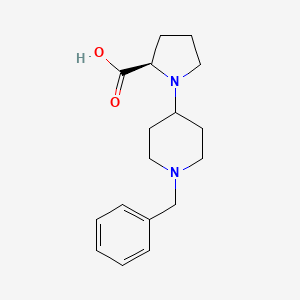
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
